molecular formula C10H15N5O2 B1480371 4-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperazin-2-one CAS No. 2098085-46-0

4-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperazin-2-one

Cat. No.: B1480371
CAS No.: 2098085-46-0
M. Wt: 237.26 g/mol
InChI Key: QZJKHPAASFOFCW-UHFFFAOYSA-N
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Description

4-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperazin-2-one is a chemical building block designed for research and development, particularly in medicinal chemistry. This compound features a piperazin-2-one core linked to a pyrimidine ring via its nitrogen atom, a structural motif frequently encountered in the design of biologically active molecules . The piperazine moiety is a privileged structure in drug discovery, often used to optimize pharmacokinetic properties and serve as a scaffold for arranging pharmacophoric groups in interactions with target macromolecules . The 2-aminoethoxy chain on the pyrimidine ring provides a handle for further chemical modification, allowing researchers to conjugate this scaffold to other molecular fragments. Compounds containing piperazine and pyrimidine subunits are investigated across numerous therapeutic areas. Research on analogous structures has shown potential in developing TRPV4 channel antagonists for the treatment of pain , selective ligands for voltage-gated calcium channel subunits , and kinase inhibitors for oncology . Furthermore, molecular hybrids incorporating these pharmacophores have demonstrated significant antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum , highlighting their utility in antimalarial drug discovery . This product is intended for research purposes as a synthetic intermediate or a core structure for generating novel chemical entities. FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[6-(2-aminoethoxy)pyrimidin-4-yl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c11-1-4-17-10-5-8(13-7-14-10)15-3-2-12-9(16)6-15/h5,7H,1-4,6,11H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJKHPAASFOFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC(=NC=N2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperazin-2-one, commonly referred to as 4-AEP, is a synthetic compound that has garnered interest due to its potential therapeutic applications. This article explores the biological activity of 4-AEP, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

4-AEP consists of a piperazinone ring linked to a pyrimidine structure with an aminoethoxy substituent. Its chemical formula is C12_{12}H17_{17}N5_{5}O, and it exhibits characteristics typical of compounds designed for biological activity.

Research indicates that 4-AEP may interact with specific cellular pathways, particularly those involved in neuroprotection and anticonvulsant activity. Although detailed mechanisms remain under investigation, preliminary studies suggest that 4-AEP influences the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which plays a crucial role in cell survival and apoptosis regulation .

Anticonvulsant Effects

One of the most notable biological activities of 4-AEP is its anticonvulsant effect observed in animal models. Studies have shown that 4-AEP significantly reduces seizure frequency and duration, suggesting its potential as a therapeutic agent for epilepsy.

Antitumor Activity

In addition to its anticonvulsant properties, 4-AEP has demonstrated antitumor activity against various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through caspase activation and modulation of cell cycle progression. The compound's efficacy was assessed in vitro using several cancer cell lines, revealing a dose-dependent inhibition of cell proliferation .

Antibacterial and Antifungal Properties

Preliminary evaluations have also suggested that 4-AEP possesses antibacterial and antifungal properties. Compounds structurally related to 4-AEP have been synthesized and tested for their ability to inhibit bacterial growth and fungal infections, indicating a broader spectrum of biological activity .

Study on Anticonvulsant Activity

In a controlled study involving rodents, 4-AEP was administered at varying doses to assess its anticonvulsant efficacy. Results indicated a significant reduction in seizure activity compared to control groups treated with saline. The study highlighted the compound's potential for further development as an antiepileptic drug.

Antitumor Efficacy Assessment

A series of experiments were conducted to evaluate the cytotoxic effects of 4-AEP on different cancer cell lines, including breast and lung cancer cells. The results showed that 4-AEP significantly inhibited cell viability at concentrations above 10 μM, with IC50 values indicating potent activity against these malignancies .

Data Tables

Biological ActivityModel/System UsedObserved EffectReference
AnticonvulsantRodent modelsReduced seizure frequency
AntitumorCancer cell linesInduced apoptosis; reduced viability
AntibacterialBacterial culturesInhibition of growth

Scientific Research Applications

Potential Therapeutic Applications

Research indicates that 4-AEP may influence cellular pathways associated with several diseases. Although specific mechanisms of action have not been fully elucidated, preliminary studies suggest that 4-AEP could interact with target proteins or enzymes relevant to therapeutic interventions. Its potential applications include:

  • Cancer Treatment : Investigations into similar compounds highlight the potential of 4-AEP in targeting cancerous cells through modulation of cellular pathways.
  • Neurological Disorders : Given its structural similarities to known neuroactive compounds, 4-AEP may have implications in treating neurological conditions.
  • Infectious Diseases : The compound's interaction with biological macromolecules could be explored for antiviral or antibacterial properties.

Synthesis of 4-AEP

The synthesis of 4-AEP typically involves multi-step organic reactions that incorporate necessary functional groups into the piperazine and pyrimidine frameworks. Common methods include:

  • Formation of the Piperazine Ring : Initial reactions focus on creating the piperazine core.
  • Pyrimidine Ring Construction : Subsequent steps involve synthesizing the pyrimidine component and linking it to the piperazine structure.
  • Functional Group Modifications : Final steps include introducing the aminoethoxy side chain for enhanced biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution due to electron-withdrawing effects of nitrogen atoms. Key examples include:

Halogen Displacement

  • Reaction with sodium azide under SNAr conditions produces azido intermediates (e.g., conversion to compounds 24–26 in Scheme 1 of ).

  • Subsequent hydrogenation reduces azides to amines (e.g., 27–29 ) using catalysts like Pd/C or Raney Ni .

Pyrimidine-Piperazine Coupling

  • 2-Chloropyrimidine derivatives react with piperazine nucleophiles in acetone with K₂CO₃ as a base (Scheme 1 in ).

  • Example: Synthesis of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl derivatives (2a-n ) yields 20–39% .

Amide Coupling and Acylation

The aminoethoxy group participates in amide bond formation:

Linker Modifications

  • Piperazine nitrogen reacts with dithiocarbamate salts to form 2-oxoethyl dithiocarbamates (2a-n ) under basic conditions .

Hydrogenation and Reduction

  • Azide to Amine : Sodium azide intermediates (24–26 ) undergo catalytic hydrogenation (H₂/Pd-C) to yield primary amines (27–29 ) .

  • Borane Reduction : Primary amides (e.g., 47 ) are reduced to aminomethylpiperidines (50 ) using BH₃-THF .

Enzymatic and Biological Interactions

The compound modulates kinase activity through competitive ATP binding:

PKB/Akt Inhibition

  • Derivatives like 21 inhibit PKBβ with IC₅₀ = 3–5 nM and >150-fold selectivity over PKA .

  • Binding involves interactions with hinge regions (pyrimidine) and hydrophobic pockets (piperazine) .

Cytochrome P450 Interactions

  • Minimal inhibition of CYP isoforms (IC₅₀ >10 μM for 1A2, 3A4, 2C9) .

Table 1: Reaction Conditions for Key Transformations

Reaction TypeReagents/ConditionsProductYield (%)Source
Nucleophilic Substitution2-Chloropyrimidine, K₂CO₃, acetone2-oxoethyl dithiocarbamates20–39
Acylation4-Chlorobenzoyl chloride, THFAcylated piperazine derivatives45–60
HydrogenationH₂ (1 atm), Pd/C, ethanolPrimary amines70–85

Table 2: Biological Activity of Selected Derivatives

CompoundTarget KinaseIC₅₀ (nM)Selectivity (vs PKA)Oral Bioavailability (%)
21 PKBβ3.2>150-fold58
2j MAO-A0.66 μMN/AN/A

Synthetic Routes

  • Step 1 : SNAr reaction of 2-chloropyrimidine with Boc-piperazine .

  • Step 2 : Deprotection with HCl yields 1-(2-pyrimidine)piperazine hydrochloride .

  • Step 3 : Functionalization via aminoethoxy side chain acylation or alkylation .

Stability and Degradation

  • Susceptible to oxidative metabolism at the piperazine ring (in vivo clearance: 58 mL/min/kg) .

  • Demethylation of methoxy groups under acidic conditions (e.g., HCl/EtOH) .

Comparison with Similar Compounds

Structural Analogs in the Evidence

The evidence includes several pyrimidine-piperazine hybrids, though none match the exact structure of the target compound. Key analogs are compared below:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name / ID Core Structure Substituents Biological Target / Activity Key Findings
Compound 21w Isoxazolo[5,4-d]pyrimidine 4-Fluorophenyl, trifluoromethyl, piperazin-2-one Toll-like receptors (TLRs) Synthesized via nucleophilic substitution; exhibits selective TLR modulation.
4-(6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidin-2-yl)piperazin-2-one Thienopyrimidine Ethyl, piperazin-1-yl, piperazin-2-one P2Y12 receptor (CNS imaging) Demonstrated utility in PET imaging due to blood-brain barrier penetration.
5-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine Thienopyrimidine Methanesulfonyl-piperazine, morpholine Kinase inhibition (hypothetical) Sulfonyl groups enhance metabolic stability; morpholine improves solubility.
N-Oxide of 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea Pyrimidine Ethylpiperazine, dichloro-dimethoxyphenyl Undisclosed (patent) Piperazine modifications linked to improved receptor binding and selectivity.

Key Structural and Functional Differences

Core Heterocycle: The target compound uses a pyrimidine core, while analogs like Compound 21w (isoxazolo-pyrimidine) and thienopyrimidine derivatives incorporate fused rings, which may alter electronic properties and binding affinity.

Piperazine Modifications :

  • The lactam (piperazin-2-one) in the target compound contrasts with saturated piperazines (e.g., 4-ethylpiperazine in ). The lactam introduces hydrogen-bonding capability but reduces basicity.
  • Sulfonyl-piperazine derivatives (e.g., ) show improved metabolic stability due to electron-withdrawing effects.

Linker Groups: The 2-aminoethoxy linker in the target compound is unique among the analogs. Similar linkers (e.g., piperazinylmethyl in ) are associated with enhanced conformational flexibility and solubility.

Hypothetical Pharmacological Implications

  • Solubility: The aminoethoxy group may improve water solubility compared to hydrophobic substituents like trifluoromethyl (in ) or ethyl (in ).
  • Receptor Binding : The piperazin-2-one lactam could engage in hydrogen bonding with targets (e.g., TLRs or kinases), similar to morpholine in .

Q & A

Q. What synthetic methodologies are most effective for preparing 4-(6-(2-aminoethoxy)pyrimidin-4-yl)piperazin-2-one, and how can reaction yields be optimized?

Answer: The compound is typically synthesized via nucleophilic substitution reactions. For example, a pyrimidinyl intermediate (e.g., 6-chloropyrimidine derivative) reacts with 2-oxopiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Optimizing the molar ratio (e.g., 1:3 substrate:piperazine) and solvent choice (e.g., NMP for improved solubility) can enhance yields up to 75%. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • ESI-MS : Validates molecular weight (e.g., observed m/z 452 [M+H]⁺ vs. theoretical 451.5 g/mol).
  • ¹H NMR : Key signals include piperazine protons (δ 3.2–4.1 ppm) and pyrimidine aromatic protons (δ 8.1–8.5 ppm).
  • X-ray crystallography (SHELX) : Resolves stereochemistry and hydrogen-bonding networks, particularly for polymorph identification .

Q. What preliminary biological screening approaches are recommended to assess its activity?

Answer:

  • In vitro assays : Test TLR7 agonism (e.g., NF-κB reporter assays) due to structural similarity to known pyrimidine-based agonists.
  • Receptor binding : Radioligand displacement assays (e.g., P2Y12 receptor binding using ³H-labeled antagonists).
  • Cellular toxicity : MTT assays in HEK293 or primary cells to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target affinity and selectivity?

Answer:

  • Pyrimidine modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance metabolic stability.
  • Piperazine substitutions : Methyl or ethyl groups on the piperazine ring improve receptor binding (e.g., TLR7 agonists with 4-methylpiperazine show 10-fold higher potency).
  • Aminoethoxy chain : Replace with bulkier substituents (e.g., cyclopropyl) to reduce off-target interactions .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS) and protein binding (equilibrium dialysis) to identify bioavailability issues.
  • Prodrug strategies : Esterify the aminoethoxy group to enhance membrane permeability.
  • Imaging validation : Use PET tracers (e.g., ¹⁸F-labeled analogs) to confirm target engagement in animal models .

Q. What crystallographic challenges arise during refinement, and how are they resolved?

Answer:

  • Disordered solvent : Apply SHELX restraints (e.g., ISOR, DELU) to model diffuse electron density.
  • Twinning : Use TWIN commands for pseudo-merohedral twinning.
  • Hydrogen bonding : Refine anisotropic displacement parameters to resolve weak interactions (e.g., N-H···O bonds) .

Q. How can computational modeling predict metabolic pathways and toxicity?

Answer:

  • Docking simulations (AutoDock Vina) : Identify CYP450 oxidation sites (e.g., piperazine ring).
  • QSAR models : Train datasets on pyrimidine derivatives to predict hepatotoxicity (e.g., structural alerts for glutathione depletion).
  • MD simulations : Assess binding stability to off-targets like hERG channels .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperazin-2-one
Reactant of Route 2
4-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperazin-2-one

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